molecular formula C17H26BNO5S B1472644 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylmethanesulfonyl]-morpholine CAS No. 1620955-85-2

4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylmethanesulfonyl]-morpholine

Cat. No. B1472644
CAS RN: 1620955-85-2
M. Wt: 367.3 g/mol
InChI Key: FKBBDJRPDMGSRW-UHFFFAOYSA-N
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Description

The compound “4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylmethanesulfonyl]-morpholine” is a complex organic molecule. It contains a morpholine ring, which is a common motif in many pharmaceuticals and agrochemicals . The molecule also contains a tetramethyl-[1,3,2]dioxaborolane group, which is often used in organic synthesis due to its reactivity .


Synthesis Analysis

The synthesis of such compounds typically involves the use of palladium-catalyzed cross-coupling reactions . For instance, the tetramethyl-[1,3,2]dioxaborolane group can be introduced via borylation at the benzylic C-H bond of alkylbenzenes .


Chemical Reactions Analysis

The tetramethyl-[1,3,2]dioxaborolane group in this compound is known to participate in various chemical reactions. For example, it can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties of compounds containing a tetramethyl-[1,3,2]dioxaborolane group include a boiling point of 42-43 °C/50 mmHg and a density of 0.882 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with the 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group have been extensively studied for their synthesis and structural properties. For instance, Huang et al. (2021) discussed the synthesis and crystal structure of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, highlighting the use of FTIR, NMR, and X-ray diffraction for structure confirmation and the application of density functional theory (DFT) for molecular structure calculation, which aligns with X-ray diffraction values. This study provides insights into the physicochemical properties and molecular electrostatic potential of these compounds, crucial for further applications in material science and catalysis Huang et al., 2021.

Potential Applications in Material Science

The unique structural features of these compounds, such as their boronate ester groups, make them interesting candidates for material science applications. For example, Coombs et al. (2006) reported on the synthesis and molecular structure of a related compound, emphasizing its potential use in the development of new materials and chemical intermediates due to the Lewis acidity of the boron atom and its implications for binding and catalysis Coombs et al., 2006.

Applications in Sensing and Detection Technologies

Some research also explores the use of boronic acid esters for sensing applications. For instance, Fu et al. (2016) discussed how Schiff base substituents can trigger efficient deboration reactions, which have implications for highly sensitive hydrogen peroxide vapor detection. This highlights the potential of these compounds in developing sensitive and selective sensors for environmental monitoring and safety applications Fu et al., 2016.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylsulfonyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO5S/c1-16(2)17(3,4)24-18(23-16)15-7-5-14(6-8-15)13-25(20,21)19-9-11-22-12-10-19/h5-8H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBBDJRPDMGSRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CS(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylmethanesulfonyl]-morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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